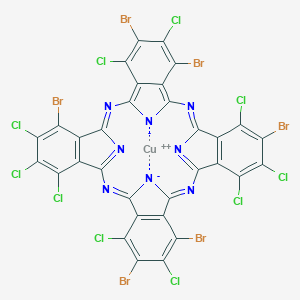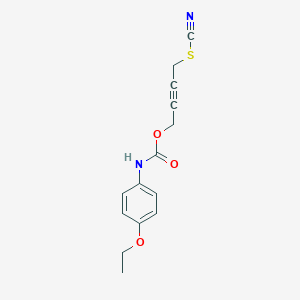
N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester, commonly known as ETC-NO2, is a compound that has gained attention in the scientific community due to its potential applications in biomedical research. ETC-NO2 is a synthetic molecule that can be used as a tool to study biological processes, specifically those involving the nitric oxide (NO) signaling pathway.
Mechanism Of Action
ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 works by releasing N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in a controlled manner, which allows for the study of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester-dependent signaling pathways. N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester is a signaling molecule that plays a vital role in many physiological processes, including vasodilation, neurotransmission, and immune function. By releasing N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in a controlled manner, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 can be used to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on various biological processes.
Biochemical And Physiological Effects
ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has been shown to have several biochemical and physiological effects. One of the primary effects of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is the activation of the N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester signaling pathway. This activation leads to the production of cGMP, which plays a critical role in vasodilation and neurotransmission. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in lab experiments is its ability to release N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in a controlled manner. This allows researchers to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on various biological processes without the need for exogenous N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester donors. However, one of the limitations of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is its short half-life, which can make it challenging to use in long-term experiments.
Future Directions
There are several future directions for the use of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in scientific research. One potential application is the use of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has also been shown to have potential in the treatment of cardiovascular disease and cancer. Additionally, researchers are exploring the use of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in the development of new drug therapies that target the N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester signaling pathway.
Conclusion:
In conclusion, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is a synthetic molecule that has gained attention in the scientific community due to its potential applications in biomedical research. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 can be used as a tool to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on various biological processes, including protein function, cellular signaling, inflammation, and oxidative stress. Despite its limitations, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has several advantages that make it an attractive tool for researchers studying the N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester signaling pathway. With continued research, ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has the potential to be a valuable tool in the development of new drug therapies and the treatment of various diseases.
Synthesis Methods
ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is synthesized through a multi-step process that involves the reaction of p-ethoxyaniline with chloroacetyl chloride, followed by the reaction with thiourea and propargyl bromide. The final product is purified through column chromatography to obtain ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 in its pure form.
Scientific Research Applications
ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 has been used in various scientific research studies to investigate the role of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in different biological processes. One of the primary applications of ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is to study the effects of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester on protein function and signaling pathways. ETC-N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester2 is also used to explore the role of N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester in cellular signaling, inflammation, and oxidative stress.
properties
CAS RN |
14225-21-9 |
|---|---|
Product Name |
N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester |
Molecular Formula |
C14H14N2O3S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H14N2O3S/c1-2-18-13-7-5-12(6-8-13)16-14(17)19-9-3-4-10-20-11-15/h5-8H,2,9-10H2,1H3,(H,16,17) |
InChI Key |
ADIPIHXKOGFBPH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)OCC#CCSC#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OCC#CCSC#N |
Other CAS RN |
14225-21-9 |
synonyms |
N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



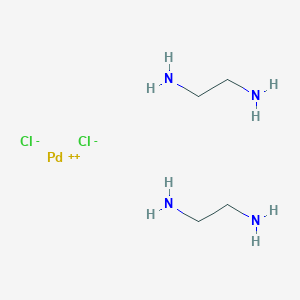
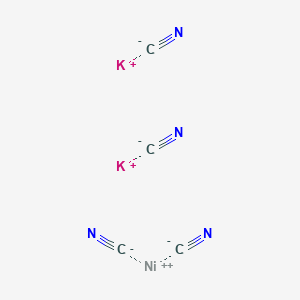
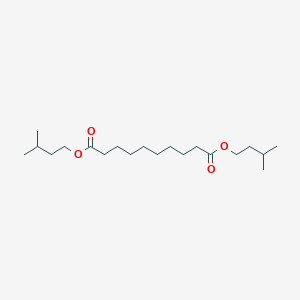
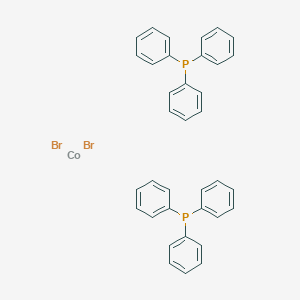
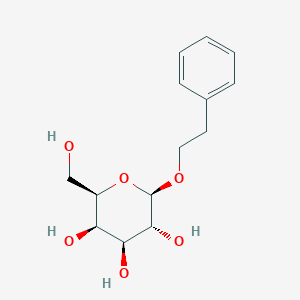
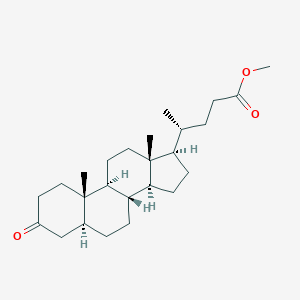
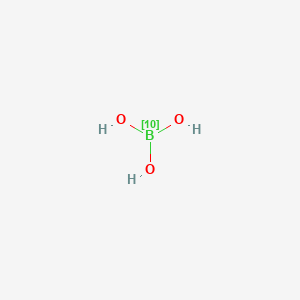
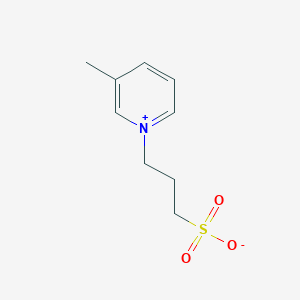
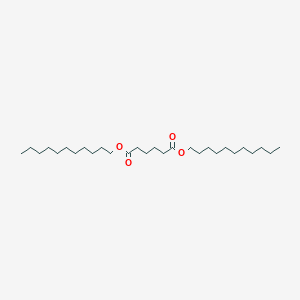
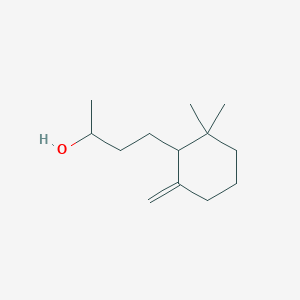
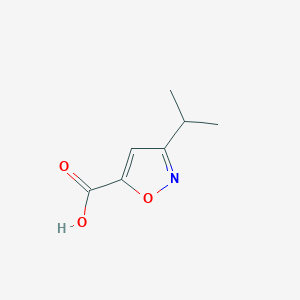
![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)
